molecular formula C6H10N2O2 B1303193 4-(2-Hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 65287-96-9

4-(2-Hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No. B1303193
CAS RN: 65287-96-9
M. Wt: 142.16 g/mol
InChI Key: DJBJHPDVWKRAJB-UHFFFAOYSA-N
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Description

The compound "4-(2-Hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one" is a pyrazolone derivative, which is a class of compounds known for their diverse pharmacological activities. Pyrazolones are characterized by a 5-membered ring structure containing two nitrogen atoms and one ketone group. They are often used as scaffolds in medicinal chemistry for the development of new therapeutic agents.

Synthesis Analysis

The synthesis of pyrazolone derivatives can be achieved through various methods. For instance, a one-pot reaction involving 3-methyl-1-phenylpyrazol-5-one, mesyl azide, and K2CO3 in a methanol or dichloromethane solution can yield substituted pyrazolones . Another effective route for the synthesis of substituted pyrazoles is through a 3+2 annulation method, as described in the synthesis of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate . Additionally, a green and efficient one-pot synthesis catalyzed by ammonium acetate has been developed for the synthesis of 4-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]-3-methyl-1H-pyrazol-5-ol derivatives .

Molecular Structure Analysis

The molecular structure of pyrazolone derivatives can be confirmed using various spectroscopic methods such as NMR, IR, mass spectrometry, and single-crystal X-ray diffraction studies. For example, the crystal structure of a related compound was determined at 150 K, revealing extensive delocalization in the central O–C–C–N–C–C–O fragment of the molecule . The crystal structure of another pyrazole derivative was stabilized by intermolecular hydrogen bonds and π-π stacking interactions .

Chemical Reactions Analysis

Pyrazolone derivatives can undergo various chemical reactions, including condensation reactions to form new compounds. For instance, a novel pyrazolone was prepared via condensation of 2-hydroxy-4-pentadecylbenzaldehyde with 4-amino-1,2-dihydro-2,3-dimethyl-1-phenylpyrazol-5-one . Another example is the synthesis of 4-aryl-1-ethyl-7-methyl-1,9-dihydropyrano[4,3-b]pyrazolo[4,3-e]pyridin-5(4H)-one via a three-component condensation .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolone derivatives can be influenced by their molecular structure. For example, the presence of substituents on the pyrazolone ring can affect the compound's solubility, melting point, and reactivity. The antioxidant properties of these compounds can be evaluated through methods such as DPPH and hydroxyl radical scavenging . Additionally, the binding ability towards metal ions, such as copper(II), can be investigated, as seen in the formation of a dark red complex characterized by various spectroscopic techniques .

Scientific Research Applications

Structural Analysis and Tautomeric Studies

  • Structural Insights and Tautomerism :
    • Research has shown that various derivatives of 1,2-dihydro-3H-pyrazol-3-one demonstrate intriguing structural and tautomeric properties. For instance, in a study of 4-benzoyl-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one oxime, it was observed that this compound predominantly exists as a 4-enaminopyrazolone tautomer in solution. This research provides insights into the structural versatility and stability of such compounds (Holzer et al., 2003).

Synthesis and Reactivity Studies

  • Synthesis and Chemical Reactivity :
    • The synthesis process of pyrazol-3-one derivatives, including the generation of spiro-fused heterocyclic systems, has been extensively studied. For example, the reaction of 1-substituted 4-acyl-5-hydroxy-3-methyl-1H-pyrazoles with hydroxylamine has been shown to yield compounds with significant structural and chemical properties (Holzer et al., 2003).

Applications in Environmental Chemistry and Green Chemistry

  • Environmentally Friendly Synthesis :
    • The potential of 1,2-dihydro-3H-pyrazol-3-one derivatives in environmentally friendly chemistry has been explored. For instance, their synthesis using cellulose sulfuric acid, a biodegradable and eco-friendly catalyst, highlights the compound's compatibility with green chemistry principles (Mosaddegh et al., 2010).

Pharmaceutical Research and Potential Applications

  • Pharmaceutical Research :
    • In pharmaceutical research, pyrazol-3-one derivatives have been examined for their potential biological activities, such as antimicrobial properties. A study on the synthesis of pyranopyrazole, pyrazolopyrazole, and other derivatives of 5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one revealed that some of these compounds exhibited significant antimicrobial activity against various microbial strains (Abdelrahman et al., 2020).

Safety And Hazards

The safety and hazards associated with a compound are typically determined through toxicological studies. These studies can provide information about the compound’s potential effects on human health and the environment .

Future Directions

The future directions for research on a compound can include further studies to better understand its properties, potential applications in various fields, and ways to improve its synthesis and use .

properties

IUPAC Name

4-(2-hydroxyethyl)-5-methyl-1,2-dihydropyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c1-4-5(2-3-9)6(10)8-7-4/h9H,2-3H2,1H3,(H2,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJBJHPDVWKRAJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NN1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377097
Record name 4-(2-Hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one

CAS RN

65287-96-9
Record name 4-(2-Hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
NMR GC - chemicalbook.com
3-(2-Chloroethyl)-6, 7, 8, 9-tetrahydro-2-methyl-4H-pyrido [1, 2-a] pyrimidin-4-one--> Thiamine chloride--> Fursultiamine--> 2-(4-Aminopentyl (ethyl) amino) ethanol--> 3-(2-Chloroethyl)-…
Number of citations: 0 www.chemicalbook.com

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